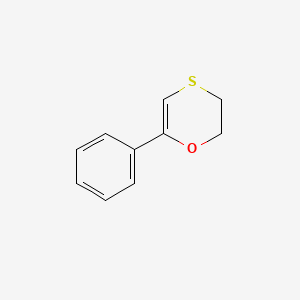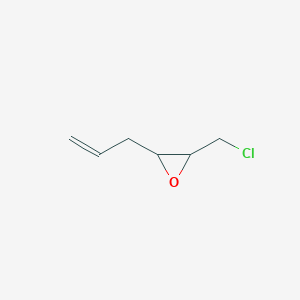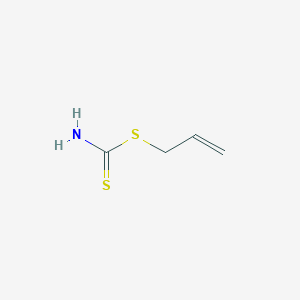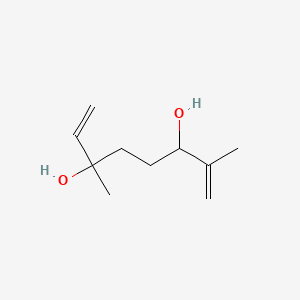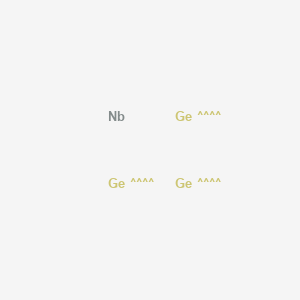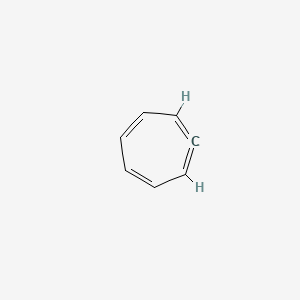
1,2,4,6-Cycloheptatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Cycloheptatetraene is a highly reactive organic compound with the molecular formula C₇H₆. It is characterized by a seven-membered ring containing four conjugated double bonds. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a key intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,6-Cycloheptatetraene can be synthesized through the photochemical rearrangement of phenylcarbene. This process involves the photolysis of phenyldiazomethane in cryogenic matrices, which produces phenylcarbene. The phenylcarbene then rearranges to form this compound .
Industrial Production Methods: encapsulation techniques using molecular containers, such as carcerands, have been explored to stabilize and isolate this compound for practical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,6-Cycloheptatetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cycloheptatrienone derivatives.
Reduction: Reduction reactions can convert it into cycloheptatriene.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce this compound.
Substitution: Electrophilic reagents such as halogens can be used under controlled conditions.
Major Products Formed:
Oxidation: Cycloheptatrienone derivatives.
Reduction: Cycloheptatriene.
Substitution: Halogenated cycloheptatetraene derivatives.
Applications De Recherche Scientifique
1,2,4,6-Cycloheptatetraene has several scientific research applications:
Chemistry: It serves as a key intermediate in the study of arylcarbene rearrangements and related C₇H₆ rearrangements.
Medicine: While direct applications in medicine are limited, its derivatives are explored for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Cycloheptatetraene involves its high reactivity due to the presence of conjugated double bonds. It can undergo rearrangements via heavy-atom tunneling, which limits its stability and observability. The compound can also participate in various chemical reactions, forming different products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Cycloheptatriene: Similar in structure but lacks the fourth double bond.
Cycloheptatrienone: An oxidized form of cycloheptatriene.
Cycloheptane: A saturated analog with no double bonds.
Uniqueness: 1,2,4,6-Cycloheptatetraene is unique due to its highly strained structure and the presence of four conjugated double bonds, which confer high reactivity and make it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
52783-93-4 |
|---|---|
Formule moléculaire |
C7H6 |
Poids moléculaire |
90.12 g/mol |
Nom IUPAC |
cyclohepta-1,2,4,6-tetraene |
InChI |
InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-6H |
Clé InChI |
QCGSIOBRVKSPBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
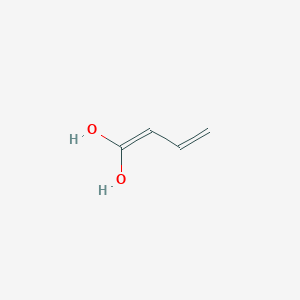


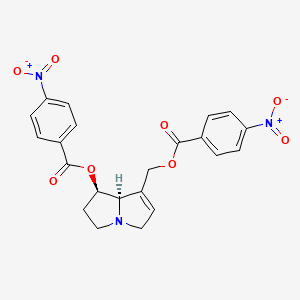
![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
